Methyl 3-fluoro-4-formamidobenzoate
Description
Methyl 3-fluoro-4-formamidobenzoate is a methyl ester derivative of benzoic acid substituted with a fluorine atom at the 3-position and a formamido group (-NHCHO) at the 4-position. The fluorine atom and formamido group contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
methyl 3-fluoro-4-formamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-14-9(13)6-2-3-8(11-5-12)7(10)4-6/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECHHBNGQFHWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717231 | |
| Record name | Methyl 3-fluoro-4-formamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314936-23-6 | |
| Record name | Methyl 3-fluoro-4-formamidobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl
Biological Activity
Methyl 3-fluoro-4-formamidobenzoate is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈FNO₃
- Molecular Weight : 197.16 g/mol
- CAS Number : 1314936-23-6
Pharmacological Activity
This compound exhibits several biological activities that are of interest in medicinal chemistry:
-
Anticancer Properties :
- Studies have indicated that derivatives of formamidobenzoates can inhibit the proliferation of cancer cells. For example, research has shown that similar compounds affect cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, demonstrating cytotoxic effects at various concentrations .
- Antioxidant Activity :
- Neuropharmacological Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells through various signaling pathways.
- Radical Scavenging : Its phenolic structure allows it to donate electrons to free radicals, thereby reducing oxidative damage.
- Ion Channel Modulation : As a potential K+ channel modulator, it could influence neuronal excitability and neurotransmitter release.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study reported that this compound derivatives showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
- Neuroimaging studies indicated that related compounds effectively cross the blood-brain barrier, making them suitable candidates for studying neurological conditions such as multiple sclerosis .
Comparison with Similar Compounds
Structural Analogues
The closest structural analogs identified in the literature include:
Methyl 4-bromo-3-formamidobenzoate ():
- Substituents: Bromine at C4, formamido at C3.
- Key distinction: Bromine (Br) vs. fluorine (F) alters steric bulk and polarizability. Bromine’s larger atomic radius may reduce solubility in polar solvents compared to fluorine.
Methyl 3-formamido-4-hydroxybenzoate ():
- Substituents: Formamido at C3, hydroxyl (-OH) at C4.
- Key distinction: Hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility compared to halogenated derivatives.
Halogenated Azo Dyes (): Example: 3′-fluoro-4-dimethylaminoazobenzene (). Relevance: Fluorine substitution in aromatic systems enhances electron-withdrawing effects, influencing metabolic stability and biological activity.
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Physicochemical Properties
- In contrast, bromine’s polarizability may favor nucleophilic substitution reactions . Hydroxyl groups () increase polarity, enhancing solubility in protic solvents like water or ethanol.
Solubility :
- Fluorinated derivatives are typically more lipophilic than hydroxylated analogs but less so than brominated compounds due to bromine’s larger atomic size.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
